molecular formula C10H7NO B1442135 5-Ethynyl-2-methoxybenzonitrile CAS No. 1062617-60-0

5-Ethynyl-2-methoxybenzonitrile

Cat. No. B1442135
M. Wt: 157.17 g/mol
InChI Key: QTFIKBPSOBAGBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethynyl-2-methoxybenzonitrile is a chemical compound with the molecular formula C10H7NO . It is used in various laboratory applications .


Synthesis Analysis

The synthesis of 5-Ethynyl-2-methoxybenzonitrile involves a reaction with caesium carbonate in dichloromethane for 2 hours . The mixture is then diluted with diethyl ether, and partitioned between diethyl ether and H2O . After washing with brine and drying over MgSO4, the mixture is filtered and concentrated in vacuo . The final product is a tan solid .


Molecular Structure Analysis

The molecular structure of 5-Ethynyl-2-methoxybenzonitrile is represented by the formula C10H7NO . The molecular weight of this compound is 157.17 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Ethynyl-2-methoxybenzonitrile include its molecular formula (C10H7NO), molecular weight (157.17), and its appearance as a tan solid .

Scientific Research Applications

Spectroscopic and Nonlinear Optical Applications

5-Ethynyl-2-methoxybenzonitrile, a compound with similar structural features to 5-Bromo-2-methoxybenzonitrile, has potential applications in the field of spectroscopy and nonlinear optics. Studies on similar compounds like 5-Bromo-2-methoxybenzonitrile demonstrate their utility in spectroscopic analysis and nonlinear optical applications such as Frequency doubling and Second Harmonic Generation (SHG). These properties are significant in the development of new optical materials and technologies (Kumar & Raman, 2017).

Corrosion Inhibition

Derivatives of benzonitrile, such as 2-Aminobenzene-1,3-dicarbonitriles, have been investigated for their potential as green corrosion inhibitors. This includes the study of their effectiveness in protecting metals like mild steel in corrosive environments, which is essential in industries where metal longevity and integrity are crucial (Verma et al., 2015).

Pharmacological Fragment Synthesis

Compounds such as 5-(Ethylsulfonyl)-2-methoxyaniline, which share structural similarities with 5-Ethynyl-2-methoxybenzonitrile, play a role in the synthesis of pharmacological fragments. These compounds are precursors to various protein-kinase inhibitors and enzyme modulators, which are significant in the development of treatments for diseases like cancer (Murár et al., 2013).

Gas Sensing Technologies

Ethynylated-thiourea derivatives, which include compounds like 4-ethylbenzoyl-3-(4-ethynylbenzonitrile-phenyl)-thiourea, have been utilized in the development of resistive-type carbon dioxide (CO2) gas sensors. These sensors operate at room temperature and offer promising applications in environmental monitoring and industrial safety (Daud et al., 2019).

Synthesis of Advanced Pharmaceutical Compounds

Synthesis processes involving compounds similar to 5-Ethynyl-2-methoxybenzonitrile are crucial in the development of advanced pharmaceutical compounds like Apremilast, which is used in the treatment of diseases like psoriasis (Shan et al., 2015).

Safety And Hazards

5-Ethynyl-2-methoxybenzonitrile may cause genetic defects and is suspected of damaging fertility or the unborn child . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Relevant Papers

  • "Quantification of cell cycle kinetics by EdU (5-ethynyl-2′-deoxyuridine)-coupled-fluorescence-intensity analysis"
  • "Monitoring DNA replication in fission yeast by incorporation of 5-ethynyl-2′-deoxyuridine"
  • "5-Ethynyl-2’-deoxycytidine as a new agent for DNA labeling"

properties

IUPAC Name

5-ethynyl-2-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c1-3-8-4-5-10(12-2)9(6-8)7-11/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFIKBPSOBAGBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C#C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80700112
Record name 5-Ethynyl-2-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethynyl-2-methoxybenzonitrile

CAS RN

1062617-60-0
Record name 5-Ethynyl-2-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 2-Fluoro-5-trimethylsilanylethynyl-benzonitrile (0.935 g, 4.3 mmol), in dry methylene chloride (10 mL) and methanol (10 mL) was added cesium carbonate (1.7 g, 5.2 mmol) and stirred for 2 h under a nitrogen atmosphere. The mixture was diluted with diethyl ether (100 mL), and partitioned between diethyl ether and H2O (100 mL), and the aqueous layer was extracted with diethyl ether (50 mL), washed with brine and dried over MgSO4, filtered and concentrated in vacuo. Purification by flash chromatography (20-30% ethyl acetate/petroleum ether) gave the title compound as a tan solid (0.468 g, 69%), identified by NMR and mass spectral analyses. Mp: 100-101° C. MS (EI+): 157 (M+).
Quantity
0.935 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethynyl-2-methoxybenzonitrile
Reactant of Route 2
Reactant of Route 2
5-Ethynyl-2-methoxybenzonitrile
Reactant of Route 3
Reactant of Route 3
5-Ethynyl-2-methoxybenzonitrile
Reactant of Route 4
Reactant of Route 4
5-Ethynyl-2-methoxybenzonitrile
Reactant of Route 5
Reactant of Route 5
5-Ethynyl-2-methoxybenzonitrile
Reactant of Route 6
Reactant of Route 6
5-Ethynyl-2-methoxybenzonitrile

Citations

For This Compound
1
Citations
Y Yamamoto, E Ohkubo… - Advanced Synthesis & …, 2017 - Wiley Online Library
… To this mixture was added a solution of 5-ethynyl-2-methoxybenzonitrile (628 mg, 4.0 mmol) and CF 3 SiMe 3 (1.25 mL, 8.0 mmol) in dry DMF (18.9 mL) via a cannula, and the resultant …
Number of citations: 33 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.